Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester

Description

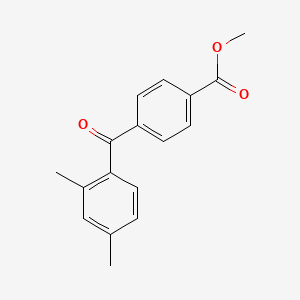

Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester (CAS: 202806-27-7) is an aromatic ester with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol. Its structure features a methyl ester group at the carboxylate position and a 2,4-dimethylbenzoyl substituent at the para position of the benzoic acid backbone (Figure 1). This compound is characterized by its lipophilic nature due to the dimethylbenzoyl moiety, which enhances its solubility in organic solvents but reduces water solubility . The InChIKey OGDYKIBVLBHEED-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Properties

CAS No. |

649756-97-8 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 4-(2,4-dimethylbenzoyl)benzoate |

InChI |

InChI=1S/C17H16O3/c1-11-4-9-15(12(2)10-11)16(18)13-5-7-14(8-6-13)17(19)20-3/h4-10H,1-3H3 |

InChI Key |

MUGSYNAYJHUNKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine: Research into the medicinal properties of this compound includes its potential use as an anti-inflammatory or antimicrobial agent

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The aromatic ring and substituents contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Structural Insights :

- Lipophilicity : The 2,4-dimethylbenzoyl group in the target compound enhances hydrophobicity compared to methylparaben’s hydrophilic 4-hydroxy group .

- Electronic Effects : Benzoxazolyl derivatives (e.g., ) exhibit extended π-conjugation due to the heterocyclic ring, enabling applications in materials science, unlike the target compound’s simpler aromatic system.

Biological Activity

Benzoic acid, 4-(2,4-dimethylbenzoyl)-, methyl ester (CAS No. 649756-97-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several studies:

- Antimicrobial Activity : Research indicates that benzoic acid derivatives exhibit significant antimicrobial effects against various pathogens. The methyl ester form enhances solubility and bioavailability, potentially increasing its efficacy against bacteria and fungi.

- Antitumor Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Mechanistic studies reveal that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

- Anti-inflammatory Effects : Some studies have reported that benzoic acid derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Benzoic Acid Derivatives

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of benzoic acid derivatives, including the methyl ester variant. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Antitumor Activity

In a controlled experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent reduction in cell viability (up to 70% at 100 µM). Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Modulation : The compound can interact with specific receptors on cell membranes, affecting signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cancer cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.